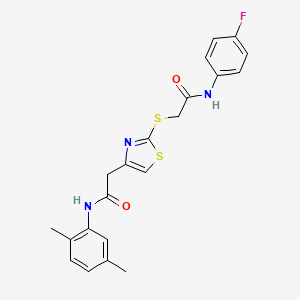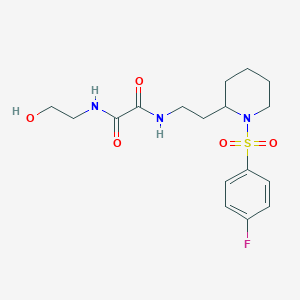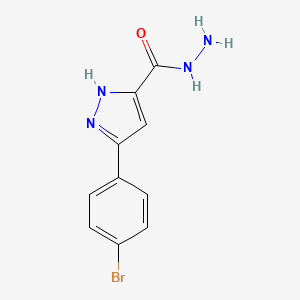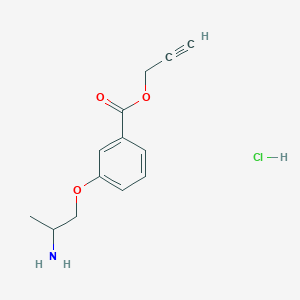
(Z)-3-isopropyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-isopropyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one, also known as nitrothiazolone, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiazolidinone family and is characterized by its unique chemical structure, which includes a thiazolidinone ring, a nitrofuran moiety, and an isopropyl group.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis for Potential GSK-3 Inhibitors
- Research by Kamila and Biehl (2012) in "Tetrahedron Letters" explored the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, potentially useful as inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme in cell regulation (Kamila & Biehl, 2012).
Anticancer and Antiangiogenic Properties
- A 2010 study in "Medicinal Chemistry Research" by Chandrappa et al. synthesized thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against mouse tumors, showing significant results (Chandrappa et al., 2010).
Electrophilic and Nucleophilic Applications
- Zhang, Tomizawa, and Casida (2004) in "The Journal of Organic Chemistry" utilized alpha-nitro ketone as both an electrophile and nucleophile in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, contributing to studies on nicotinic receptor probes (Zhang, Tomizawa, & Casida, 2004).
Supramolecular Structures
- Delgado et al. (2005) in "Acta Crystallographica Section C" reported on the hydrogen-bonded structures of thioxothiazolidin-4-ones, which is significant for understanding molecular interactions in crystal engineering (Delgado et al., 2005).
Cytotoxicity and Apoptosis in Leukemia Cells
- In "Bioorganic & Medicinal Chemistry," Chandrappa et al. (2009) synthesized thioxothiazolidin-3-yl acetic acid derivatives, examining their cytotoxicity and ability to induce apoptosis in human leukemia cells (Chandrappa et al., 2009).
Structural and Computational Analysis
- A study by Khelloul et al. (2016) in "Acta Chimica Slovenica" characterized a thioxothiazolidin-4-one derivative using X-ray diffraction and computational methods, providing insights into molecular geometry and interactions (Khelloul et al., 2016).
Anticancer Activity and Molecular Docking
- Madhusudhanrao and Manikala (2020) in the "Iranian Journal of Chemistry & Chemical Engineering" synthesized and screened thioxothiazolidin-4-one analogues for anticancer activity, including molecular docking studies to identify potential targets (Madhusudhanrao & Manikala, 2020).
Antimicrobial Potency
- Horishny et al. (2022) in "Molecules" reported on the synthesis and antimicrobial activity of thiazolidin-4-one derivatives, finding them more potent than reference drugs against resistant bacterial strains (Horishny et al., 2022).
Propiedades
IUPAC Name |
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c1-6(2)12-10(14)8(19-11(12)18)5-7-3-4-9(17-7)13(15)16/h3-6H,1-2H3/b8-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLKACDWJNGFOC-YVMONPNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)


![ethyl 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2363172.png)

![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2363174.png)


![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)

![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2363184.png)
![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)